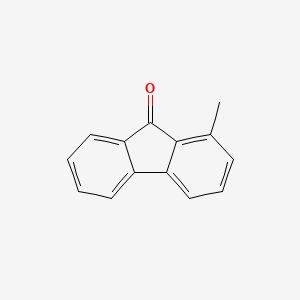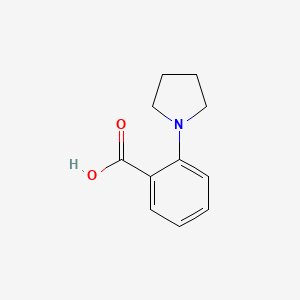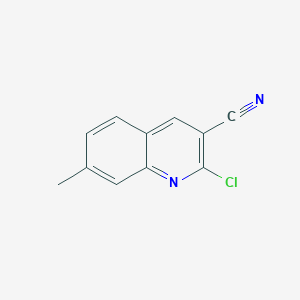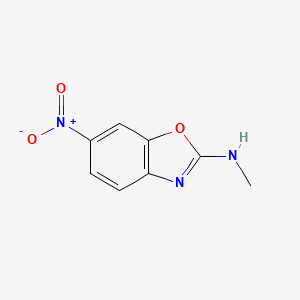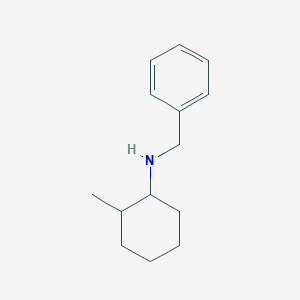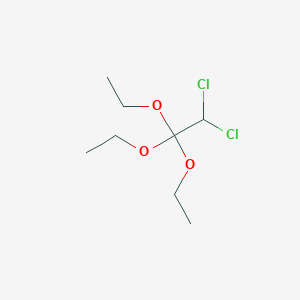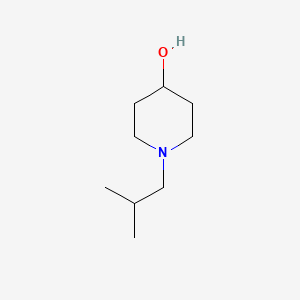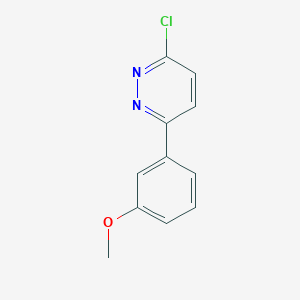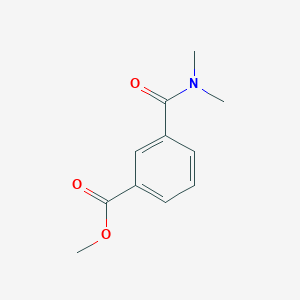
3-(Dimetilcarbamoil)benzoato de metilo
Descripción general
Descripción
Methyl 3-(dimethylcarbamoyl)benzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a dimethylcarbamoyl group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mecanismo De Acción
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters, which could lead to the release of dimethylamine and 3-carboxybenzoic acid . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions could potentially affect various biochemical pathways.
Action Environment
The action, efficacy, and stability of Methyl 3-(dimethylcarbamoyl)benzoate could be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the biological system . .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(dimethylcarbamoyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of benzoate derivatives . These interactions often involve the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways.
Cellular Effects
Methyl 3-(dimethylcarbamoyl)benzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of Methyl 3-(dimethylcarbamoyl)benzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in enzyme activity, which in turn can affect various biochemical pathways. Additionally, Methyl 3-(dimethylcarbamoyl)benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(dimethylcarbamoyl)benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 3-(dimethylcarbamoyl)benzoate remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 3-(dimethylcarbamoyl)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of Methyl 3-(dimethylcarbamoyl)benzoate can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Methyl 3-(dimethylcarbamoyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of benzoate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized through pathways involving the protocatechuate branch of the beta-ketoadipate pathway, leading to the production of specific metabolic intermediates.
Transport and Distribution
The transport and distribution of Methyl 3-(dimethylcarbamoyl)benzoate within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of Methyl 3-(dimethylcarbamoyl)benzoate within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
Methyl 3-(dimethylcarbamoyl)benzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with specific biomolecules within these subcellular regions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(dimethylcarbamoyl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl isophthalate with dimethylamine. The reaction typically occurs under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methyl 3-(dimethylcarbamoyl)benzoate may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(dimethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid without the dimethylcarbamoyl group.
Dimethyl isophthalate: A related compound used as a starting material in the synthesis of methyl 3-(dimethylcarbamoyl)benzoate.
Methyl 4-(dimethylcarbamoyl)benzoate: A positional isomer with the dimethylcarbamoyl group at the para position.
Uniqueness
Methyl 3-(dimethylcarbamoyl)benzoate is unique due to the presence of both the ester and dimethylcarbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
methyl 3-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-5-4-6-9(7-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGKHGTHNEELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510462 | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-71-7 | |
| Record name | Benzoic acid, 3-[(dimethylamino)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

